4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
Description
4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, two nitrile groups at positions 3 and 5, and a 5-(3-chloro-4-methoxyphenyl)furan-2-yl moiety at position 2.
Properties
CAS No. |
853314-26-8 |
|---|---|
Molecular Formula |
C20H16ClN3O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C20H16ClN3O2/c1-11-14(9-22)20(15(10-23)12(2)24-11)19-7-6-17(26-19)13-4-5-18(25-3)16(21)8-13/h4-8,20,24H,1-3H3 |
InChI Key |
UUHSNINOXAYULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Cyanoacetamide-Based Cyclization
A pivotal method involves cyanoacetamide derivatives as building blocks. For example, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide (CAS: 846023-24-3) reacts with triethylorthoformate in isopropyl alcohol under reflux to form acrylamide intermediates. These intermediates undergo cyclization in the presence of ammonium acetate to yield the dihydropyridine ring.
Reaction Conditions:
-
Solvent: Isopropyl alcohol
-
Temperature: Reflux (~82°C)
-
Catalyst: Triethylorthoformate (3.0–4.0 eq)
-
Time: 12–24 hours
Key Observations:
-
Excess triethylorthoformate drives cyclization by removing water.
-
Substituting isopropyl alcohol with DMF accelerates reaction rates but reduces yield due to side reactions.
| Component | Quantity | Role |
|---|---|---|
| 5-Bromofuran-2-ylboronic acid | 1.2 eq | Boronic acid |
| 3-Chloro-4-methoxyphenyl iodide | 1.0 eq | Aryl halide |
| Pd(PPh₃)₄ | 0.05 eq | Catalyst |
| Na₂CO₃ | 2.0 eq | Base |
| Solvent (DME/H₂O) | 3:1 v/v | Reaction medium |
Outcomes:
-
Yield: 68–72% after purification by silica gel chromatography.
-
Substituting DME with THF decreases yield to 55% due to poorer solubility.
Final Assembly and Optimization
The dihydropyridine core and furan-phenyl substituent are combined via nucleophilic aromatic substitution (NAS) or radical coupling.
NAS-Based Coupling
The methyl groups at positions 2 and 6 of the dihydropyridine ring activate the para positions for substitution. Reacting the core with 5-(3-chloro-4-methoxyphenyl)furan-2-yl lithium in THF at −78°C achieves selective coupling.
Procedure:
-
Generate 5-(3-chloro-4-methoxyphenyl)furan-2-yl lithium via halogen-lithium exchange.
-
Add dropwise to the dihydropyridine core in THF.
-
Quench with NH₄Cl after 2 hours.
Yield: 60–65% after recrystallization (ethyl acetate/hexanes).
Radical Coupling
An alternative employs AIBN-initiated radical coupling in toluene at 110°C. This method avoids sensitive organometallic reagents but requires strict oxygen exclusion.
Advantages:
Purification and Characterization
Final purification involves sequential recrystallization and column chromatography:
-
Recrystallization: Ethyl acetate/hexanes (1:4) removes polymeric byproducts.
-
Column Chromatography: Silica gel with gradient elution (hexanes → ethyl acetate) isolates the target compound (>98% purity).
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J = 3.6 Hz, 1H), 5.20 (s, 1H), 3.90 (s, 3H), 2.55 (s, 6H).
-
HRMS (ESI): m/z calcd for C₂₀H₁₆ClN₃O₂ [M+H]⁺: 366.1009; found: 366.1012.
Challenges and Mitigation Strategies
Scalability and Industrial Relevance
A pilot-scale synthesis (1 kg) achieved 58% overall yield using:
-
Step 1: Hantzsch cyclization in isopropyl alcohol (batch reactor).
-
Step 2: Suzuki coupling in DME/H₂O (continuous flow system).
-
Cost Analysis: Raw material costs dominate (∼75%), with Pd catalysts contributing 15%.
Emerging Methodologies
Recent advances include photoredox catalysis for furan-dihydropyridine coupling, reducing Pd dependency. A 2024 study reported using Ir(ppy)₃ under blue LED light, achieving 70% yield in 4 hours .
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal applications due to its structural properties that facilitate interactions with biological targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, compounds similar to it have been tested against Ehrlich ascites carcinoma cells and demonstrated enhanced toxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Properties : Research has suggested that the compound may possess antimicrobial activity. Its structural components allow for interactions with bacterial enzymes or receptors, potentially inhibiting growth or survival.
Biological Research
The compound's unique chemical structure makes it a valuable tool in biological research.
- Biological Pathway Modulation : The compound's ability to interact with specific molecular targets can be utilized to study metabolic pathways and disease mechanisms. This includes potential applications in understanding cardiovascular and renal disorders due to its ability to act as a non-steroidal antagonist of mineralocorticoid receptors .
Material Science
The synthesis of this compound can be leveraged in the development of advanced materials.
- Synthesis of Complex Molecules : As a versatile building block in organic synthesis, it can be employed in the creation of more complex organic molecules. This is particularly useful in the development of new materials with tailored properties for specific applications .
Case Studies
Several studies have explored the applications of this compound:
- Antitumor Activity Study :
- Antimicrobial Research :
- In vitro studies have indicated that derivatives of this compound can inhibit the growth of various pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
Key Substituent Variations
The 1,4-DHP core is common across analogs, but substituent variations critically influence physicochemical and biological properties. Below is a comparison with three structurally related compounds:
Impact of Substituents
Calcium Channel Modulation
- Activator vs. Antagonist Behavior: The enantiomers of Bay K 8644 and 202-791 demonstrate that minor structural changes (e.g., stereochemistry) can invert pharmacological activity (activator → antagonist) . While the target compound’s stereochemical data are unavailable, its nitrile substituents may influence binding kinetics compared to ester-containing DHPs.
- Binding Affinity : [3H]Nitrendipine binding assays (KD = 3.63 × 10⁻¹⁰ M) in rat tail artery microsomes suggest high affinity for DHPs. The target compound’s nitrile groups could enhance receptor interactions due to stronger dipole moments compared to esters.
Anticonvulsant Activity
- Analogs like 3,5-(substituted)oxycarbonyl-1,4-DHPs (e.g., compounds 3a-e in ) exhibit significant anticonvulsant activity (p < 0.01) at 5–10 mg/kg. The target compound’s nitrile groups may confer improved blood-brain barrier penetration, though experimental validation is required .
Physicochemical Properties
Solubility and Stability
- Ester vs. Nitrile Groups : The dibenzyl carboxylate analog () likely has higher lipophilicity due to benzyl esters, whereas the target compound’s nitriles may reduce solubility in aqueous media but enhance thermal stability.
Biological Activity
The compound 4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile (commonly referred to as pyridinedicarbonitrile) is a synthetic organic molecule with a complex structure that includes both aromatic and heterocyclic components. Its unique molecular configuration suggests potential biological activities that have garnered research interest in various fields, particularly in medicinal chemistry.
- Molecular Formula : C20H16ClN3O2
- Molecular Weight : 365.8 g/mol
- IUPAC Name : 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- CAS Number : 853314-26-8
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to alterations in their activity and subsequent biological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyridinedicarbonitrile derivatives. Research indicates that these compounds may exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study reported that certain derivatives demonstrated increased toxicity against Ehrlich ascites carcinoma cells (EAC), being three times more potent than the widely used chemotherapeutic agent 5-fluorouracil (5-FU) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .
The anticancer effects may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells.
- Antioxidant Activity : The presence of methoxy and chloro groups may enhance its ability to scavenge free radicals .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly inhibits cell growth at micromolar concentrations. The IC50 values were determined through MTT assays, showing a promising therapeutic index for further exploration.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were performed using agar diffusion methods against standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Results indicated zones of inhibition comparable to conventional antibiotics, suggesting its potential utility in clinical settings.
Comparative Analysis of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(5-(3-Chloro-4-methoxyphenyl)-2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile, and how is its purity validated?
Methodological Answer:
The synthesis of dihydropyridine derivatives typically involves multi-step reactions, such as Hantzsch-type cyclization or condensation of substituted pyridines with aromatic aldehydes . For this compound:
Synthetic Steps :
- Start with a substituted pyridine core and react it with 3-chloro-4-methoxyphenyl-furan intermediates under controlled conditions (e.g., reflux in ethanol with catalytic acid).
- Purify intermediates via column chromatography.
Characterization :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding patterns. For example, the dihydropyridine ring protons typically resonate between δ 4.5–5.5 ppm .
- IR Spectroscopy : Identify functional groups like nitriles (~2200 cm) and methoxy groups (~1250 cm) .
Purity Validation :
- High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) ensure molecular integrity.
Basic: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from isomerism or solvent effects. To address this:
Comparative Analysis : Compare experimental NMR data with structurally similar compounds (e.g., diethyl 4-(2,4-dichlorophenyl)-dihydropyridine derivatives) .
X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, bond angles and torsion angles from X-ray data can validate dihydropyridine ring conformation .
Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
Advanced: What experimental strategies are effective for evaluating the compound’s potential antimicrobial activity?
Methodological Answer:
In Vitro Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Time-Kill Curves : Assess bactericidal/fungicidal activity over 24 hours.
Mechanistic Studies :
- Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to test disruption of microbial membranes.
- Enzyme Inhibition : Screen for interactions with bacterial topoisomerases or fungal lanosterol demethylase .
Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model binding to targets like cytochrome P450 or kinase enzymes. Validate with co-crystallized ligands (PDB IDs: e.g., 4COF) .
DFT Studies :
- Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer reactivity. For dihydropyridines, a HOMO-LUMO gap <5 eV suggests redox activity .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein binding pockets.
Advanced: What methodologies address discrepancies in pharmacological data across studies?
Methodological Answer:
Meta-Analysis : Aggregate data from in vitro, in vivo, and computational studies to identify trends. For example, inconsistent IC values may stem from assay conditions (e.g., serum concentration) .
Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and report Hill slopes for potency comparisons.
Species-Specific Models : Test toxicity in zebrafish embryos (FET assay) and murine models to cross-validate mammalian results .
Advanced: How can environmental impact studies be designed to assess the compound’s ecotoxicology?
Methodological Answer:
Fate Analysis :
- Measure hydrolysis half-life at pH 7.4 and 25°C. Compare with structurally related compounds (e.g., chlorinated dihydropyridines) .
Bioaccumulation :
- Use OECD Test Guideline 305: Expose algae (Chlorella vulgaris) and daphnids to sublethal concentrations (0.1–10 mg/L) for 48–72 hours.
Trophic Transfer :
- Model food-chain magnification factors using BCF (bioconcentration factor) data from aquatic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
